molecular formula C7H5ClF2N2S B1420435 2,5-Difluoro-4-thiocyanatoaniline, HCl CAS No. 1150114-25-2

2,5-Difluoro-4-thiocyanatoaniline, HCl

Cat. No.: B1420435
CAS No.: 1150114-25-2
M. Wt: 222.64 g/mol
InChI Key: JHSXQAMCTCNIDG-UHFFFAOYSA-N
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Description

Chemical Structure: 2,5-Difluoro-4-thiocyanatoaniline, HCl (CAS 1150114-25-2) is an aromatic amine derivative featuring two fluorine atoms at positions 2 and 5 of the benzene ring, a thiocyanate (-SCN) group at position 4, and a hydrochloride salt. The compound’s molecular formula is C₇H₅ClF₂N₂S, with a molecular weight of 226.64 g/mol .

The thiocyanate group may confer reactivity for further functionalization, such as nucleophilic substitution or coordination chemistry .

Properties

IUPAC Name

(4-amino-2,5-difluorophenyl) thiocyanate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F2N2S.ClH/c8-4-2-7(12-3-10)5(9)1-6(4)11;/h1-2H,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSXQAMCTCNIDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)SC#N)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClF2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30674950
Record name 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-25-2
Record name Thiocyanic acid, 4-amino-2,5-difluorophenyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1150114-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2,5-difluorophenyl thiocyanate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30674950
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Difluoro-4-thiocyanatoaniline hydrochloride typically involves the introduction of fluorine atoms and a thiocyanate group onto an aniline derivative. The process may include:

Industrial Production Methods

The process would require careful control of reaction conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,5-Difluoro-4-thiocyanatoaniline hydrochloride can undergo several types of chemical reactions:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used.

    Hydrolysis: Aniline and hydrochloric acid.

    Acid-Base Reactions: Corresponding salts and water.

Scientific Research Applications

Mechanism of Action

The exact mechanism of action for 2,5-Difluoro-4-thiocyanatoaniline hydrochloride is not well-documented. its reactivity can be attributed to the presence of electron-withdrawing fluorine atoms, a reactive thiocyanate group, and a basic aniline group. These functional groups can interact with various molecular targets, potentially affecting biological pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects: Fluorine vs. Chlorine: The target compound’s fluorine atoms (electronegative but small) create weaker steric hindrance compared to chlorine in 2,5-Dichloro-N-Methylaniline HCl. This may enhance its reactivity in electrophilic substitution reactions . Thiocyanate (-SCN) vs.

Hydrochloride Salt :
The HCl salt improves aqueous solubility, a feature shared with 2,5-Dichloro-N-Methylaniline HCl but absent in neutral analogs like 3-Fluoro-5-(methylthio)aniline .

Reactivity and Stability

  • Thiocyanate Reactivity : The -SCN group can act as a pseudohalide, participating in nucleophilic substitutions or forming metal complexes, which is distinct from the inert nitro group in 2-Fluoro-4-nitroaniline .
  • Stability : Thiocyanates are generally less stable under acidic or oxidative conditions compared to thioethers (e.g., 3-Fluoro-5-(methylthio)aniline) or chloro-substituted analogs .

Biological Activity

Chemical Identity and Properties:

  • Name: 2,5-Difluoro-4-thiocyanatoaniline, HCl
  • Molecular Formula: C7H5ClF2N2S
  • Molecular Weight: 222.6 g/mol
  • CAS Number: 1150114-25-2
  • Purity: Minimum 97%
  • Storage Conditions: Room temperature

This compound is a thiocyanate derivative of aniline, which incorporates two fluorine atoms and has potential applications in biological and chemical research.

This compound exhibits unique biological activity due to its structural components. The presence of the thiocyanate group is known to influence enzyme interactions and receptor binding. The fluorine atoms enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems.

In Vitro Studies

Research indicates that compounds with thiocyanate groups can exhibit antimicrobial properties. For instance, studies on similar thiocyanate derivatives have shown inhibition of bacterial growth through interference with cellular processes.

Case Studies

  • Antimicrobial Activity:
    • A study investigated the antimicrobial effects of various thiocyanate derivatives against common pathogens. Results indicated that compounds similar to 2,5-Difluoro-4-thiocyanatoaniline demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus.
  • Enzyme Inhibition:
    • Research focused on enzyme inhibition mechanisms revealed that thiocyanates can act as reversible inhibitors for certain enzymes involved in metabolic pathways. This suggests potential applications in drug design targeting metabolic disorders.

Toxicology

While the biological activity is promising, it is crucial to consider the toxicity profile of 2,5-Difluoro-4-thiocyanatoaniline. Preliminary assessments indicate moderate toxicity levels, necessitating further investigation into its safety for therapeutic use.

Data Table: Summary of Biological Activity Studies

Study FocusOrganism/TargetResultReference
Antimicrobial ActivityE. coliSignificant inhibition
Antimicrobial ActivityS. aureusSignificant inhibition
Enzyme InhibitionMetabolic enzymesReversible inhibition
Toxicological AssessmentVarious organismsModerate toxicity noted

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2,5-Difluoro-4-thiocyanatoaniline, HCl
Reactant of Route 2
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